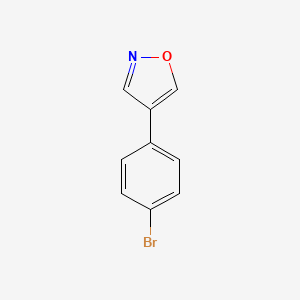

4-(4-Bromophenyl)-1,2-oxazole

Description

Historical Context and Evolution of Oxazole (B20620) Chemistry

The study of oxazole and its isomers, such as isoxazole (B147169) (1,2-oxazole), has a rich history. Isoxazole chemistry has been a subject of interest for chemists for many years due to the significant biological activities of its derivatives. nih.govscholarsresearchlibrary.com The primary and most classical method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. researchgate.netnanobioletters.com This reaction typically involves the cycloaddition of a nitrile oxide with an alkyne or an alkene, and it remains a fundamental approach for preparing isoxazoles. researchgate.net

Over the decades, synthetic methodologies have evolved significantly. Researchers have developed numerous strategies to create isoxazole derivatives with various substituents at different positions on the ring. nih.govnih.gov These methods range from traditional condensation reactions to modern transition metal-catalyzed cycloadditions and green chemistry approaches. nih.govrsc.org For instance, a one-pot, copper(I)-catalyzed procedure allows for the rapid synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes. nih.gov More recent advancements include the use of ultrasound radiation to promote the synthesis of 3-alkyl-5-aryl isoxazoles without a catalyst, offering benefits like milder reaction conditions and higher yields. nih.gov

The evolution of synthetic techniques has not only improved the efficiency and accessibility of isoxazole compounds but has also enabled the construction of more complex and functionally diverse molecules, paving the way for their application in various scientific fields. nih.govrsc.org

Significance of Oxazole Core Structures in Contemporary Chemical Research

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological and therapeutic activities. nih.govajrconline.orgresearchgate.net The presence of both oxygen and nitrogen atoms in the ring allows for diverse interactions with biological targets like enzymes and receptors. kuey.net

Isoxazole derivatives have demonstrated a vast array of pharmacological properties, including:

Antimicrobial and Antifungal Activity: Certain isoxazole-based compounds have shown potent activity against various bacteria and fungi. nih.govajrconline.orgkuey.net For example, the antibiotics cloxacillin, dicloxacillin, and oxacillin (B1211168) contain an isoxazolyl group and are resistant to beta-lactamase. ajrconline.orgajrconline.org

Anti-inflammatory Effects: Compounds with chloro or bromo substitutions on a phenyl ring attached to an isoxazole core have exhibited significant anti-inflammatory activity. nih.gov Valdecoxib, a well-known COX-2 inhibitor, is an example of an anti-inflammatory drug built around an isoxazole ring. nih.govajrconline.org

Anticancer Properties: Many isoxazole derivatives have been investigated for their potential as anticancer agents, showing the ability to induce apoptosis in cancer cells. nih.govnih.govkuey.net

Neuroprotective and Anticonvulsant Activities: The isoxazole scaffold is present in drugs targeting the central nervous system, such as the anticonvulsant zonisamide. scholarsresearchlibrary.comnih.gov

The versatility of the isoxazole ring also extends to materials science and agrochemicals. nih.gov Its unique electronic and structural properties make it a valuable component in the design of liquid crystalline materials, polymers, and pesticides. nih.gov The ongoing research into isoxazole chemistry continues to uncover new applications and underscores its importance in modern scientific discovery. nih.govrsc.org

Position of 4-(4-Bromophenyl)-1,2-oxazole within the Family of Halogenated Aryl-Oxazoles

This compound is a member of the halogenated aryl-isoxazole family. The introduction of a halogen atom, such as bromine, onto the aryl ring of an isoxazole can significantly influence the compound's physicochemical properties and biological activity. nih.govnih.gov

The presence of the bromine atom in this compound makes it a valuable intermediate in organic synthesis. The carbon-bromine bond can be readily functionalized through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents and the creation of more complex molecules.

Research has shown that halogenated isoxazoles are of particular interest in medicinal chemistry. For instance, studies have indicated that compounds with chloro or bromo substitutions on the phenyl ring of an isoxazole derivative can display significant anti-inflammatory activity. nih.gov Furthermore, the synthesis of various halogenated isoxazole derivatives is an active area of research, with methods being developed for the direct halogenation of the isoxazole ring itself. researchgate.net

Specifically, aryl-isoxazoles with bromine substitution have been explored for various applications. For example, 3-(4-bromophenyl)isoxazole (B83904) is used as a building block for synthesizing pharmaceutical compounds and in the development of liquid crystalline materials. Another related compound, 5-amino-4-(4-bromophenyl)isoxazole, is a key intermediate in the synthesis of drugs targeting neurological disorders. chemimpex.com

The specific substitution pattern of this compound, with the bromophenyl group at the 4-position of the isoxazole ring, contributes to its unique chemical identity and potential for further chemical modification and biological investigation.

Data Tables

Table 1: Selected Biologically Active Isoxazole-Containing Drugs

| Drug Name | Therapeutic Category |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) nih.govajrconline.org |

| Zonisamide | Anticonvulsant scholarsresearchlibrary.comnih.gov |

| Leflunomide | Antirheumatic scholarsresearchlibrary.com |

| Cloxacillin | Antibiotic ajrconline.orgajrconline.org |

| Dicloxacillin | Antibiotic ajrconline.orgajrconline.org |

| Sulfamethoxazole | Antibiotic scholarsresearchlibrary.comajrconline.org |

| Isocarboxazid | Antidepressant scholarsresearchlibrary.com |

Table 2: Common Synthetic Routes to Isoxazoles

| Synthesis Method | Description | Key Reactants |

| 1,3-Dipolar Cycloaddition | A classic method involving the reaction of a 1,3-dipole with a dipolarophile. researchgate.netnanobioletters.com | Nitrile oxides, Alkynes/Alkenes |

| Copper-Catalyzed Reaction | A regioselective, one-pot synthesis of 3,5-disubstituted isoxazoles. nih.gov | Terminal acetylenes, N-protected hydroxylamines |

| Ultrasound-Assisted Synthesis | An environmentally benign method that often proceeds without a catalyst. nih.gov | Varies, often chalcones and hydroxylamine (B1172632) |

| Electrophilic Cyclization | Reaction of 2-alkyn-1-ones with halogenating agents. researchgate.net | 2-alkyn-1-one O-methyl oximes, Halogenating agents (e.g., ICl, Br₂) |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBACWFQFZUREBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CON=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40796490 | |

| Record name | 4-(4-Bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40796490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62893-29-2 | |

| Record name | 4-(4-Bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40796490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Bromophenyl 1,2 Oxazole and Its Derivatives

Precursor Synthesis and Bromination Reactions

A crucial step in the synthesis of many heterocyclic compounds, including 4-(4-bromophenyl)-1,2-oxazole derivatives, is the preparation of appropriately substituted precursors. Bromination of aromatic ketones is a common strategy to create the necessary intermediates for subsequent cyclization reactions.

The synthesis of derivatives such as 4-(4-bromophenyl)-2,5-dimethyloxazole often begins with the bromination of a suitable precursor like p-bromo phenyl ethanone (B97240). ijpsonline.comijpsonline.comijpsonline.com This reaction introduces a bromine atom at the α-position to the carbonyl group, creating an α-haloketone. This intermediate is highly reactive and essential for the subsequent formation of the oxazole (B20620) ring. The general process involves reacting the substituted phenone with a brominating agent. This α-haloketone is a key building block for methods like the Bredereck reaction. ijpsonline.comijpsonline.com

| Starting Material | Product | Significance |

| p-bromo phenyl ethanone | α-bromo-p-bromo phenyl ethanone | Key precursor for cyclization with acetamide (B32628) to form 4-(4-bromophenyl)-2,5-dimethyloxazole. ijpsonline.comijpsonline.comijpsonline.com |

| Substituted Phenones | α-Haloketones | Versatile intermediates for the Bredereck synthesis of 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com |

Cyclization Strategies for Oxazole Ring Formation

The construction of the oxazole or isoxazole (B147169) ring is the cornerstone of the synthesis. Various cyclization strategies have been refined to improve efficiency, yield, and control over the final product's structure.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the synthesis of 4-(4-bromophenyl)-2,5-dimethyloxazole, the α-brominated derivative of p-bromo phenyl ethanone undergoes cyclization with acetamide under microwave irradiation. ijpsonline.comijpsonline.comijpsonline.com This method provides a rapid and efficient route to the desired disubstituted oxazole derivative. ijpsonline.com Microwave irradiation is also employed in various other syntheses of oxazole and isoxazole derivatives, often leading to cleaner reactions and simpler work-up procedures. nveo.orgresearchgate.net

| Reactants | Product | Conditions | Advantage |

| α-bromo-p-bromo phenyl ethanone, Acetamide | 4-(4-bromophenyl)-2,5-dimethyloxazole | Microwave irradiation | Increased reaction rate, high yield. ijpsonline.comijpsonline.comijpsonline.com |

| p-substituted 2-bromoacetophenone (B140003), Urea (B33335) | 2-amino-4-(p-substituted phenyl)-oxazole | Microwave irradiation, DMF | Efficient synthesis of antiprotozoal agents. ijpsonline.comijpsonline.com |

The Bredereck reaction is a classic and efficient method for synthesizing oxazole derivatives. ijpsonline.com It involves the reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com This makes it a suitable pathway for synthesizing derivatives of this compound, starting from the brominated phenones discussed previously. An improvement on the original method involves using α-hydroxyketones as the starting material. ijpsonline.com

| Reaction Type | Reactants | Products | Key Features |

| Bredereck Reaction | α-haloketones, Amides | 2,4-disubstituted oxazoles | Efficient, clean, and economical process for oxazole synthesis. ijpsonline.comijpsonline.com |

| Improved Bredereck Reaction | α-hydroxyketone | 2,4-disubstituted oxazoles | An alternative starting material to α-haloketones. ijpsonline.com |

A versatile and modern approach to synthesizing polysubstituted oxazoles is through the cycloisomerization of readily available propargylic amides. ijpsonline.comacs.org This method can be facilitated by various catalysts under mild conditions. ijpsonline.com One practical approach utilizes silica (B1680970) gel to mediate the cycloisomerization, which proceeds through an oxazoline (B21484) intermediate that then isomerizes to the final oxazole product. ijpsonline.comacs.org Transition metal-free methods have also been developed, using reagents like acetyl chloride in hexafluoroisopropanol (HFIP) to achieve the cyclization. d-nb.info Furthermore, zinc-catalyzed tandem reactions involving the cycloisomerization of propargyl amides with allylic alcohols can produce complex oxazole derivatives. nih.govacs.org

| Method | Catalyst/Reagent | Substrate | Product |

| Silica Gel Mediated | Silica Gel | Propargylic Amides | Polysubstituted oxazoles ijpsonline.comacs.org |

| Transition Metal-Free | Acetyl Chloride / HFIP | Propargylic Amides | Oxazoles d-nb.info |

| Tandem Cycloisomerization/Alkylation | Zn(OTf)2 | N-(propargyl)arylamides, Allylic Alcohols | Allylic oxazoles nih.govacs.org |

The synthesis of 1,2-oxazoles, also known as isoxazoles, often utilizes chalcones as key intermediates. nih.govnih.gov Chalcones, which are α,β-unsaturated ketones, can be prepared through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) (such as a 4-bromo-substituted version) with an aldehyde. nveo.org The subsequent reaction of the purified chalcone (B49325) with hydroxylamine (B1172632) hydrochloride leads to the formation of the isoxazole ring. nih.govekb.eg The cyclization is typically carried out by refluxing the reactants in a solvent like ethanol (B145695), often in the presence of a base or an acid catalyst like glacial acetic acid. nih.govekb.eg This method is a reliable route to various 3,5-disubstituted isoxazole derivatives.

| Step | Reactants | Intermediate/Product | Conditions |

| 1. Chalcone Synthesis | 4-substituted acetophenone, Aldehyde | Chalcone | Ethanolic KOH solution nih.gov |

| 2. Isoxazole Formation | Chalcone, Hydroxylamine hydrochloride | 1,2-Oxazole (Isoxazole) derivative | Reflux in ethanol with glacial acetic acid or a base. nveo.orgnih.govekb.eg |

Cross-Coupling Reactions for Aryl Substitution

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the derivatization of the this compound scaffold, these methods are particularly valuable for introducing a wide range of aryl substituents, leading to diverse chemical libraries.

Suzuki Coupling of 4-(4-Bromophenyl)-2,5-dimethyloxazole with Substituted Phenylboronic Acids

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. nih.govtcichemicals.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. nih.govtcichemicals.com In the context of modifying 4-(4-bromophenyl)-2,5-dimethyloxazole, the bromine atom serves as an excellent handle for Suzuki coupling.

The reaction typically involves a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate), and a suitable solvent system like 1,4-dioxane, toluene, or dimethylformamide (DMF), often with the addition of water. mdpi.commdpi.com The choice of base and solvent can significantly influence the reaction yield and rate. mdpi.com The electronic nature of the substituents on the phenylboronic acid can also affect the reaction's success, with electron-rich boronic acids often providing good to excellent yields. mdpi.com The general mechanism proceeds through an oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The scope of this reaction is broad, allowing for the introduction of various substituted phenyl groups onto the oxazole core.

Table 1: Examples of Suzuki Coupling with 4-(4-Bromophenyl)-2,5-dimethyloxazole

| Substituted Phenylboronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-(Biphenyl-4-yl)-2,5-dimethyloxazole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 2,5-Dimethyl-4-(4'-methoxybiphenyl-4-yl)oxazole |

| 3-Chlorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 4-(3'-Chlorobiphenyl-4-yl)-2,5-dimethyloxazole |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 4'-(2,5-Dimethyloxazol-4-yl)biphenyl-4-carbaldehyde |

One-Pot Suzuki-Miyaura Coupling Approaches

To streamline synthetic processes, reduce waste, and improve efficiency, one-pot reactions have gained significant traction. technologynetworks.commedium.com In the context of Suzuki coupling, a one-pot borylation/Suzuki reaction allows for the synthesis of biaryl compounds from two different aryl halides without the need to isolate the intermediate boronic acid derivative. technologynetworks.comnih.gov This approach is particularly useful when the required boronic acid is not commercially available, unstable, or expensive. nih.gov

The process typically begins with the Miyaura borylation, where an aryl halide is reacted with a diboron (B99234) ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form an aryl boronate ester. tcichemicals.com Without isolation, a second aryl halide, a base, and water are added to the reaction mixture, initiating the Suzuki coupling phase. medium.com This telescoping of reactions can be highly efficient, often utilizing the same catalyst for both steps. medium.com Microwave-assisted protocols have been developed to accelerate this one-pot process significantly. nih.gov

Table 2: Generalized One-Pot Borylation/Suzuki Coupling Scheme

| Step 1: Borylation | Step 2: Suzuki Coupling |

|---|---|

| Aryl Halide 1 (Ar¹-X) | Aryl Halide 2 (Ar²-Br) |

| Reagent | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl₂ |

| Base | KOAc |

| Solvent | 1,4-Dioxane |

| Intermediate (not isolated) | Ar¹-B(pin) |

| Added Reagents | Ar²-Br, K₂CO₃ (aq) |

| Final Product | Ar¹-Ar² |

This methodology allows for the efficient synthesis of complex biaryl structures, including those containing the 4-phenyl-1,2-oxazole motif, by carefully selecting the sequence of aryl halide addition.

Buchwald-Hartwig Amination Reactions with Halogenated Oxazole Intermediates and Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has broad utility in medicinal chemistry for synthesizing aryl amines from aryl halides or pseudohalides and primary or secondary amines. wikipedia.orgacsgcipr.orgyoutube.com For halogenated oxazole intermediates, such as this compound, this reaction provides a direct route to N-arylated derivatives.

The catalytic system consists of a palladium source (e.g., Pd(OAc)₂ or a Pd(0) complex), a phosphine (B1218219) or carbene ligand, and a base. acsgcipr.org The choice of ligand is critical and has evolved through several "generations," with sterically hindered phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., BINAP, DPPF) often providing superior results. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond. wikipedia.org

This method is compatible with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles, allowing for the introduction of diverse nitrogen-containing functionalities onto the oxazole scaffold.

Table 3: Scope of Buchwald-Hartwig Amination with Halogenated Oxazoles

| Halogenated Oxazole | Amine | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 4-(4-(Morpholinophenyl))-1,2-oxazole |

| 2-Chloro-4-phenyloxazole | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | N,4-Diphenyloxazol-2-amine |

| This compound | Benzophenone imine | Pd(OAc)₂ / DPPF | NaOtBu | N-(4'-(1,2-Oxazol-4-yl)biphenyl-4-yl)diphenylmethanimine |

Direct Arylation Methods Utilizing Palladium/Copper Catalysis

Direct C-H arylation has emerged as a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization (e.g., halogenation or borylation) of one of the coupling partners. beilstein-journals.orginnovareacademics.in For oxazole derivatives, direct arylation typically targets the C-H bonds of the heterocyclic ring.

A highly effective method for the direct arylation of 4-aryl/alkyl oxazoles involves a palladium/copper co-catalytic system. innovareacademics.inresearchgate.net In this reaction, a 4-substituted oxazole is coupled with an aryl bromide in the presence of a catalyst system like Pd(PPh₃)₄ and copper(I) iodide (CuI), along with a base such as potassium hydroxide (B78521) (KOH), in a solvent like dimethoxyethane. innovareacademics.inresearchgate.net This approach has been successfully used to synthesize 2,4-disubstituted oxazoles in good yields. researchgate.net The reaction demonstrates high functional group tolerance and proceeds relatively quickly, making it suitable for combinatorial synthesis. innovareacademics.in The regioselectivity of the arylation can be influenced by the catalyst system and the electronic properties of the oxazole ring, with some methods favoring the C2 position while others target the C5 position. beilstein-journals.org

Table 4: Palladium/Copper-Catalyzed Direct Arylation of 4-Substituted Oxazoles

| 4-Substituted Oxazole | Aryl Bromide | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 4-Phenyloxazole | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ / CuI | KOH | Dimethoxyethane | 2-(4-Methoxyphenyl)-4-phenyloxazole |

| 4-Methyloxazole | 4-Bromobenzonitrile | Pd(PPh₃)₄ / CuI | KOH | Dimethoxyethane | 4-(2-Methyloxazol-4-yl)benzonitrile |

| 4-Isopropyloxazole | 1-Bromo-3-nitrobenzene | Pd(PPh₃)₄ / CuI | KOH | Dimethoxyethane | 4-Isopropyl-2-(3-nitrophenyl)oxazole |

Metal-Mediated and Green Synthetic Approaches

The development of synthetic methodologies that are both efficient and environmentally benign is a key goal in modern chemistry. This includes the use of novel catalysts that can operate under mild conditions and the design of processes that minimize hazardous reagents and byproducts.

Application of Gold(III) Catalysis in Oxazole Synthesis

Gold catalysis has become a powerful tool in organic synthesis due to the unique ability of gold complexes to activate alkynes and other unsaturated systems under mild conditions. rhhz.netacs.org Several gold-catalyzed methods have been developed for the synthesis of the oxazole ring itself, offering an alternative to classical methods like the Robinson-Gabriel synthesis, which often requires harsh reagents. rhhz.net

One prominent approach involves the gold(III)-catalyzed cyclization of N-propargylcarboxamides. acs.org This intramolecular reaction proceeds smoothly under mild conditions to afford 2,5-disubstituted oxazoles. The mechanism is thought to involve the activation of the alkyne by the electrophilic gold catalyst, followed by a 5-exo-dig cyclization. acs.org Another innovative method is the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully substituted oxazoles. nih.govnih.govrsc.org This protocol features readily available starting materials and mild reaction conditions. nih.govnih.gov These gold-catalyzed reactions represent a green and efficient strategy for constructing the core oxazole structure, which can then be further functionalized.

Table 5: Gold-Catalyzed Synthesis of Oxazole Derivatives

| Starting Materials | Gold Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|

| N-Propargylcarboxamides | AuCl₃ | Acetonitrile | 2,5-Disubstituted oxazoles | acs.org |

| Alkynyl triazenes + 1,2,4-Dioxazoles | JohnPhosAuCl/AgOTf | Dichloromethane | Fully-substituted oxazoles | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. abap.co.in This technique has been successfully applied to the synthesis of various oxazole derivatives.

One prominent approach involves the [3+2] cycloaddition reaction of a substituted aryl aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). acs.org Researchers have developed a one-pot, microwave-assisted protocol that allows for the synthesis of 5-substituted oxazoles with moderate to excellent yields. acs.org The reaction conditions, such as the choice of base and solvent, are crucial. For instance, using potassium phosphate (B84403) (K3PO4) as a base in isopropanol (B130326) under microwave irradiation has proven effective. acs.org The completion of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product is often purified through simple extraction and washing, avoiding the need for column chromatography. acs.orgacs.org

Carballo et al. demonstrated the synthesis of 2,4-disubstituted oxazoles by reacting p-substituted 2-bromoacetophenone with urea in DMF under microwave irradiation at 138°C for 20 minutes. tandfonline.com Singh et al. further expanded on this by synthesizing novel biphenyl-substituted oxazole derivatives through a Suzuki reaction. tandfonline.com They used 4-(4-bromophenyl)-2,5-dimethyloxazole, prepared via a microwave-assisted cyclization, and coupled it with various substituted phenylboronic acids. tandfonline.comijpsonline.com

Key parameters in these protocols include the power of the microwave reactor, temperature, and reaction time. For example, a reaction might be irradiated in an open vessel at 65°C and 350 W for as little as 8 minutes. acs.org The efficiency and green credentials of microwave-assisted synthesis make it a highly attractive method for generating libraries of oxazole derivatives for further study. abap.co.in

Table 1: Examples of Microwave-Assisted Synthesis of Oxazole Derivatives

| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl aldehyde, TosMIC | K3PO4 (2 equiv.), Isopropanol, MW, 65°C, 350W, 8 min | 5-Substituted oxazole | High | acs.orgacs.org |

| p-Substituted 2-bromoacetophenone, Urea | DMF, MW, 138°C, 20 min | 2,4-Disubstituted oxazole | Good | tandfonline.com |

| 4-(4-Bromophenyl)-2,5-dimethyloxazole, Phenylboronic acid | Bis(triphenylphosphine)palladium chloride, K2CO3, DMF, MW | 2,5-Dimethyl-4-substituted biphenyl-1,3-oxazole | Good | ijpsonline.com |

Solvent-Free and Ionic Liquid-Based Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of volatile organic solvents. Solvent-free reactions and the use of ionic liquids as recyclable reaction media represent two major advances in this area.

Solvent-Free Synthesis: Solvent-free synthesis, often coupled with microwave irradiation, offers a clean and efficient route to heterocyclic compounds. acs.org For the synthesis of 2-(4-bromophenyl)benzo[d]oxazole, a mixture of 4-bromobenzaldehyde (B125591) and 2-aminophenol (B121084) can be stirred at room temperature under solvent-free conditions with a suitable catalyst. chemicalbook.com After the reaction, the product is simply diluted with a solvent like hot ethanol to separate the catalyst and then crystallized. chemicalbook.com This methodology drastically reduces waste and simplifies the work-up procedure.

Ionic Liquid-Based Methodologies: Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign solvents due to their negligible vapor pressure, high thermal stability, and recyclability. organic-chemistry.org An improved one-pot van Leusen oxazole synthesis has been developed using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids to prepare 4,5-disubstituted oxazoles in high yields. organic-chemistry.org

Optimization studies have shown that using a base like potassium carbonate in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) at room temperature provides the best results. organic-chemistry.org A key advantage of this system is the ability to recover and reuse the ionic liquid for multiple reaction cycles (up to six times) without a significant drop in product yield. ijpsonline.comorganic-chemistry.org This approach is operationally simple and provides a practical and sustainable alternative to traditional methods that rely on volatile organic solvents. organic-chemistry.org

Table 2: Green Synthesis Methodologies for Oxazole Derivatives

| Methodology | Starting Materials | Reagents & Conditions | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Solvent-Free | 4-Bromobenzaldehyde, 2-Aminophenol | Catalyst, Room Temperature, Stirring | 2-(4-Bromophenyl)benzo[d]oxazole | Reduced waste, simple work-up | chemicalbook.com |

| Ionic Liquid | TosMIC, Aliphatic halide, Aldehyde | K2CO3, [bmim]Br, Room Temperature | 4,5-Disubstituted oxazole | Recyclable solvent, high yield | ijpsonline.comorganic-chemistry.org |

Polymer-Supported Reagent Strategies (e.g., TosMIC)

Solid-phase organic chemistry (SPOC) utilizes reagents and substrates bound to a polymer support, which greatly simplifies the purification process as excess reagents and byproducts can be removed by simple filtration. organic-chemistry.org This strategy has been successfully applied to the van Leusen oxazole synthesis using a polymer-supported version of TosMIC (PS-TosMIC). mdpi.com

Polymeric TosMIC analogues can be prepared through the free-radical polymerization of (4-ethenylphenyl)sulphonylmethyl isocyanide. organic-chemistry.org An alternative approach involves grafting the TosMIC functionality onto a pre-existing polymer resin, such as a Tentagel-SH Rapp polymer. organic-chemistry.org

Once prepared, the PS-TosMIC reagent can be used in the reaction with various aldehydes to produce 5-aryloxazoles. mdpi.com The reaction is typically catalyzed by a base, and a quaternary ammonium (B1175870) hydroxide ion exchange resin has been shown to be an effective solid-phase replacement for traditional soluble bases. mdpi.com This solid-phase approach allows for the synthesis of diverse oxazole libraries with reasonable to good yields, and the eliminated polymeric sulphinic acids can potentially be recovered and reused. organic-chemistry.org

Table 3: Polymer-Supported Synthesis of 5-Substituted Oxazoles

| Reagent | Substrate | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| PS-TosMIC | Aromatic Aldehydes | Quaternary ammonium hydroxide ion exchange resin | 5-Aryloxazoles | Reasonable to Good | organic-chemistry.orgmdpi.com |

Stereoselective Synthesis of Chiral Oxazole Derivatives

The synthesis of chiral, enantiomerically pure compounds is of paramount importance in medicinal chemistry. While the synthesis of chiral 4-(4-bromophenyl)-1,2-oxazoles is not widely detailed, stereoselective strategies for related oxazole and precursor oxazoline structures have been developed.

One approach focuses on the diastereoselective synthesis of 4,5-disubstituted oxazolines, which are direct precursors to oxazoles. acs.org By carefully controlling the reaction conditions of the [3+2] cycloaddition between an aldehyde and TosMIC, it is possible to favor the formation of one diastereomer over another. For example, using one equivalent of K3PO4 as a base under microwave irradiation can lead to the diastereoselective synthesis of oxazolines. acs.org

Another strategy involves starting with a chiral building block. For instance, novel chiral 1,3-oxazole derivatives have been synthesized starting from the amino acid L-valine. mdpi.com The synthesis begins with the N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com The resulting N-acyl-α-amino acid undergoes intramolecular cyclodehydration to form a chiral 4-isopropyl-4H-1,3-oxazol-5-one. mdpi.com This chiral intermediate can then be further elaborated. For example, Friedel–Crafts acylation followed by cyclization with phosphorus oxychloride yields the final 5-aryl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles. mdpi.com This pathway effectively transfers the chirality from the starting L-valine to the final oxazole product.

Table 4: Approaches to Stereoselective Synthesis of Oxazole Derivatives

| Strategy | Starting Materials | Key Step | Product Type | Reference |

|---|---|---|---|---|

| Diastereoselective Cycloaddition | Aryl aldehyde, TosMIC | Control of base stoichiometry (1 equiv. K3PO4) under MW | Diastereoselective 4,5-disubstituted oxazolines | acs.org |

| Chiral Pool Synthesis | L-Valine, 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | Intramolecular cyclodehydration of N-acyl-L-valine derivative | Chiral 4-isopropyl-1,3-oxazole derivatives | mdpi.com |

Mechanistic Investigations and Reactivity Studies of 4 4 Bromophenyl 1,2 Oxazole

Electrophilic Substitution Patterns on the Oxazole (B20620) Ring

The oxazole ring is generally considered an electron-deficient aromatic system, which makes electrophilic substitution reactions challenging. The presence of two heteroatoms, oxygen and nitrogen, reduces the electron density of the ring carbons, thus deactivating them towards attack by electrophiles. When such reactions do occur, the substitution pattern is directed primarily to the C-5 position. The 4-(4-bromophenyl) substituent on the target molecule is electron-withdrawing, which would further deactivate the oxazole ring to electrophilic assault.

Table 1: Positional Reactivity in Electrophilic Substitution of the Oxazole Ring

| Position | Reactivity | Rationale |

|---|---|---|

| C-5 | Most favored | Highest electron density among the ring carbons. |

| C-4 | Less favored | Lower electron density compared to C-5. |

| C-2 | Least favored | Most electron-deficient carbon due to proximity to both heteroatoms. |

The introduction of an electron-donating group (EDG) onto the oxazole ring can significantly alter its reactivity towards electrophiles. An EDG at any position increases the ring's electron density, but its placement at position-5 is particularly effective in activating the ring for electrophilic substitution. This activation facilitates reactions that are otherwise difficult to achieve with the unsubstituted or electron-poor oxazole core.

Nucleophilic Substitution Characteristics of the Oxazole Core

Nucleophilic substitution reactions on an unsubstituted oxazole ring are uncommon. However, the presence of a suitable leaving group, such as a halogen, on the ring enables these transformations. The inherent electron deficiency of the ring makes it susceptible to nucleophilic attack, particularly at the C-2 position. The presence of an electron-withdrawing substituent, like the 4-bromophenyl group in 4-(4-bromophenyl)-1,2-oxazole, facilitates nucleophilic attack on the ring. It is also noted that in many cases, nucleophilic attack can lead to cleavage of the oxazole ring rather than direct substitution.

The reactivity of the carbon atoms in the oxazole ring towards nucleophiles follows a distinct trend. The C-2 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack, a characteristic attributed to its position between the two electronegative heteroatoms.

Table 2: Positional Reactivity Trends in Nucleophilic Substitution of Halogenated Oxazoles

| Reactivity Order | Position | Reason for Reactivity |

|---|---|---|

| 1 | C-2 | Most electron-deficient carbon; substitution is significantly favored (C-2 >> C-4). |

| 2 | C-4 | Moderately electron-deficient. |

| 3 | C-5 | Least favored position for nucleophilic attack. |

Acylation Reactions, including N-Acylation at Position-3

The nitrogen atom at position-3 of the oxazole ring possesses a lone pair of electrons and exhibits nucleophilic character, making it susceptible to acylation. N-acylation at this position is a characteristic reaction, demonstrating the reactivity of the nitrogen heteroatom towards electrophilic reagents like acyl chlorides.

Protonation Equilibria of the Oxazole Nitrogen Heteroatom

Oxazoles are weak bases, with the protonation occurring at the nitrogen atom at position-3. Spectroscopic and computational studies have confirmed that protonation happens exclusively at the nitrogen atom. The conjugate acid of oxazole, the oxazolium ion, has a pKa of approximately 0.8, indicating significantly lower basicity compared to related heterocycles like imidazole (B134444) (pKa ≈ 7). This weak basicity is a consequence of the electronic effects of the adjacent oxygen atom.

Table 3: Protonation Characteristics of the Oxazole Ring

| Property | Description | Reference |

|---|---|---|

| Protonation Site | Nitrogen atom (Position 3) | |

| Basicity | Weak base |

| pKa (conjugate acid) | ~0.8 | |

Cycloaddition Reactions (e.g., Diels-Alder involving Exocyclic Double Bonds)

The oxazole ring can function as a diene in Diels-Alder [4+2] cycloaddition reactions, a property that has been widely used in the synthesis of pyridine (B92270) and furan (B31954) derivatives. The reactivity in these reactions is heavily influenced by substituents. Electron-withdrawing groups on the oxazole ring, such as the 4-(4-bromophenyl) group, enhance its electron-deficient nature, making it a suitable partner for electron-rich olefins in inverse-electron-demand Diels-Alder reactions. Conversely, electron-donating groups on the oxazole facilitate reactions with electron-poor dienophiles.

The presence of an exocyclic double bond can create a dienophile, allowing an N-substituted oxazole to participate in a Diels-Alder reaction. Furthermore, the electronic nature of substituents at the C-4 position can be crucial in directing the reaction pathway. Studies on related systems have shown that electron-withdrawing substituents at C-4 can favor a synchronous [4+2] cycloaddition, while electron-donating groups may lead to alternative reaction pathways like conjugate addition.

Acidity of Oxazole Hydrogen Atoms

The acidity of the carbon-hydrogen (C-H) bonds on the 1,2-oxazole (isoxazole) ring is a critical aspect of its reactivity, governing its behavior in deprotonation and subsequent functionalization reactions. In the case of this compound, the isoxazole (B147169) ring is substituted at the C4 position, leaving two hydrogen atoms at the C3 and C5 positions whose acidities are influenced by the heterocyclic ring structure and the nature of the substituent.

Generally, for an unsubstituted isoxazole ring, the proton at the C5 position is the most acidic, followed by the C3 proton, with the C4 proton being the least acidic. This inherent order of acidity is a consequence of the electronic effects of the adjacent oxygen and nitrogen heteroatoms. The strong inductive effect of the ring oxygen significantly influences the acidity of adjacent protons. cdnsciencepub.com

Research into the lithiation of substituted isoxazoles provides experimental evidence for the relative acidity of these ring protons. Lithiation, which involves deprotonation with a strong organolithium base like n-butyllithium, typically occurs at the most acidic position on the molecule. Studies have shown that for 3,5-disubstituted isoxazoles, such as 3-phenyl-5-alkoxyisoxazole and 3-methoxy-5-phenylisoxazole, lithiation occurs exclusively at the C4 position, highlighting its susceptibility to deprotonation when C3 and C5 are blocked. cdnsciencepub.com

The table below summarizes the characteristics of the acidic protons in this compound based on established reactivity principles for isoxazole derivatives.

| Position | Relative Acidity | Supporting Evidence from Analogues |

|---|---|---|

| C5-H | More Acidic | In related azoles like 4-methylisothiazole, lithiation (deprotonation) occurs primarily at the C5 position, indicating its higher acidity. cdnsciencepub.comresearchgate.net The general order of acidity in unsubstituted isoxazole is C5 > C3 > C4. |

| C3-H | Less Acidic | Deprotonation at C3 is less favorable than at C5. In some cases, deprotonation at this position can lead to ring-cleavage reactions rather than simple functionalization. |

Advanced Spectroscopic and Structural Elucidation of 4 4 Bromophenyl 1,2 Oxazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In the ¹H-NMR spectrum of an isoxazole (B147169) derivative such as 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole, run in DMSO, a characteristic singlet appears at δ 6.617 ppm, which is attributed to the lone proton on the isoxazole ring (=CH) rjpbcs.com. The aromatic protons from the substituted phenyl rings typically appear as a multiplet in the downfield region, for instance, between δ 7.079 and 7.469 ppm rjpbcs.com.

For a related compound, (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol, the isoxazole proton (H-4) presents as a singlet at δ 6.58 ppm. The aromatic protons of the 4-bromophenyl group appear as a doublet at δ 7.56 ppm. researchgate.net The specific chemical shifts and splitting patterns are crucial for assigning the correct substitution pattern on the aromatic and heterocyclic rings.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Reported in Derivative |

| Isoxazole-H | ~6.6 | Singlet | 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole rjpbcs.com |

| Aromatic-H | ~7.0-7.8 | Multiplet/Doublet | 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole rjpbcs.com |

| Isoxazole H-4 | 6.58 | Singlet | (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol researchgate.net |

| 4-Bromophenyl-H | 7.56 | Doublet | (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular weight of 4-(4-Bromophenyl)-1,2-oxazole (C₉H₆BrNO) is 224.06 g/mol chemimpex.com.

In Electrospray Ionization Mass Spectrometry (ESI-MS), the molecular ion peak is often observed as [M+H]⁺ or [M+Na]⁺. For example, the high-resolution mass spectrum (HRMS) of 4-allyl-3-(4-bromophenyl)-5-phenylisoxazole showed an [M+H]⁺ peak at 340.0332, which corresponds to its calculated molecular formula C₁₈H₁₅BrNO rsc.org.

The fragmentation pattern in mass spectrometry provides a molecular fingerprint. The cleavage of the isoxazole ring and the loss of substituents lead to characteristic fragment ions. For instance, the ESI-MS analysis of 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole showed a base peak at m/z 334.61, corresponding to the molecular ion, along with significant fragment ions at m/z 180.45, 154.15, and 111.45 rjpbcs.com. The fragmentation of oxazole (B20620) rings typically involves initial cleavages of the heterocyclic ring, which can be followed by subsequent losses of small molecules clockss.org. The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

| Technique | Ion | m/z Value | Compound |

| ESI-MS | [M]⁺ | 334.61 (100%) | 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole rjpbcs.com |

| ESI-MS | Fragment | 180.45 (18%) | 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole rjpbcs.com |

| ESI-MS | Fragment | 154.15 (33%) | 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole rjpbcs.com |

| ESI-MS | Fragment | 111.45 (42%) | 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole rjpbcs.com |

| HRMS-ESI | [M+H]⁺ | 340.0328 | 4-allyl-3-(4-bromophenyl)-5-phenylisoxazole rsc.org |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

The FTIR spectrum of an isoxazole derivative provides clear evidence for its key structural features. For 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole, characteristic peaks were observed at 3049.51 cm⁻¹ (Aromatic C-H stretching), 1572.60 cm⁻¹ (C=N stretching), 1489.78 cm⁻¹ (C=C stretching), and 1404.08 cm⁻¹ (N-O stretching) rjpbcs.com. The presence of the carbon-bromine bond is indicated by a strong absorption in the lower frequency region, typically around 625.62 cm⁻¹ rjpbcs.com. Similarly, analysis of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol Isobutyrate showed bands at 1610 cm⁻¹ (C=N), 1475 cm⁻¹ (C=C), and 683 cm⁻¹ (C-Br stretch) researchgate.net.

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound |

| Aromatic C-H stretch | 3049.51 | 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole rjpbcs.com |

| C=N stretch | 1572.60 | 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole rjpbcs.com |

| C=C stretch | 1489.78 | 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole rjpbcs.com |

| N-O stretch | 1404.08 | 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole rjpbcs.com |

| C-Br stretch | 625.62 | 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole rjpbcs.com |

| C-Br stretch | 683 | (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol Isobutyrate researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula.

For the compound this compound (C₉H₆BrNO), the theoretical elemental composition is approximately C, 48.24%; H, 2.70%; and N, 6.25%. Experimental results for related compounds show a close correlation between found and calculated values, typically within a ±0.4% margin, which confirms the purity and elemental composition of the sample. For example, the elemental analysis of 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole (C₁₅H₉BrClNO) yielded found values of C, 53.83%; H, 2.69%; N, 4.17%, which are in excellent agreement with the calculated values of C, 53.84%; H, 2.71%; N, 4.19% rjpbcs.com.

| Compound | Element | Calculated (%) | Found (%) |

| 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole rjpbcs.com | C | 53.84 | 53.83 |

| H | 2.71 | 2.69 | |

| N | 4.19 | 4.17 | |

| 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethane-1-ol mdpi.com | C | 58.67 | 58.62 |

| H | 3.58 | 3.54 | |

| N | 9.33 | 9.20 |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsion angles, confirming the absolute structure and stereochemistry of a molecule.

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of similar isoxazole derivatives provides valuable insight. For instance, the X-ray diffraction study of 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole revealed that the isoxazole ring is planar scispace.com. The study also determined the crystal system (triclinic), space group (P1), and cell parameters scispace.com. In another study on (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, the crystal structure analysis provided detailed bond angles and torsion angles, revealing a twisted conformation between the oxazole and phenyl rings mdpi.com. Such studies are fundamental for understanding the solid-state packing and intermolecular interactions, like hydrogen bonds, which can influence the physical properties of the compound scispace.com.

| Parameter | Value | Compound |

| Crystal System | Triclinic | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole scispace.com |

| Space Group | P1 | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole scispace.com |

| a (Å) | 5.9350(6) | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole scispace.com |

| b (Å) | 10.1850(14) | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole scispace.com |

| c (Å) | 14.8270(2) | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole scispace.com |

| α (°) | 104.938(4) | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole scispace.com |

| β (°) | 97.960(8) | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole scispace.com |

| γ (°) | 90.933(6) | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole scispace.com |

Computational Investigations of 4 4 Bromophenyl 1,2 Oxazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for determining the fundamental electronic characteristics of a molecule, which govern its stability, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency.

Studies on structurally similar compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have utilized DFT methods with basis sets like B3LYP/6-311+G(d,p) to optimize molecular geometry and calculate electronic properties. nih.gov Such calculations for 4-(4-bromophenyl)-1,2-oxazole would yield insights into its bond lengths, bond angles, and dihedral angles in the ground state.

Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, orbital interactions, and the nature of intramolecular bonding, such as conjugative effects between the phenyl and oxazole (B20620) rings. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are vital computational techniques for predicting how a molecule might interact with biological systems, such as proteins or enzymes. These methods are central to computer-aided drug design.

Molecular Docking is a primary tool used to predict the binding orientation and affinity of a small molecule to a target protein. For this compound, docking studies would involve placing the molecule into the active site of a relevant biological target. For instance, isoxazole (B147169) derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX) and phosphodiesterase type 4 (PDE4). nih.govnih.gov In such a study, the this compound structure would be docked into the enzyme's crystal structure to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds involving the bromine atom. The output includes a binding energy score, which estimates the binding affinity. ijpsjournal.comnih.gov

Molecular Dynamics (MD) Simulations can be performed following a docking study to provide a more dynamic picture of the protein-ligand complex. An MD simulation tracks the movements of atoms over time, allowing for an assessment of the stability of the predicted binding pose and the flexibility of the protein's active site. mdpi.com This provides a more realistic view of the molecular interactions in a physiological environment.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | A lower energy value suggests a stronger, more favorable binding affinity. |

| Key Interacting Residues | Tyr385, Arg120, Ser530 | Identifies specific amino acids in the protein's active site that interact with the ligand. |

| Types of Interactions | Hydrogen bond, Pi-Alkyl, Halogen bond | Describes the nature of the chemical forces stabilizing the ligand in the binding pocket. |

Theoretical Studies on Reaction Pathways and Mechanisms

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing insights that are difficult to obtain through experiments alone. The synthesis of the 1,2-oxazole (isoxazole) ring is often achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. mdpi.comelsevierpure.com

Theoretical studies can model this reaction pathway to understand its feasibility and regioselectivity. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. Comparing the activation energies for different possible pathways allows chemists to predict the major product of a reaction. For example, quantum-chemical calculations have been used to rationalize the high regioselectivity observed in the cycloaddition of nitrile oxides to allenes to form 1,2-oxazolines.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods play a crucial role in modern SAR by predicting the effects of structural modifications, thereby guiding the synthesis of more effective compounds. researchgate.net For the this compound scaffold, computational SAR would explore how different substituents on the phenyl ring or the oxazole core could enhance a desired biological effect, such as anticancer or antimicrobial activity. nih.govbiointerfaceresearch.com

For instance, studies on related 1,3,4-oxadiazole (B1194373) and other oxazole derivatives have shown that the nature and position of substituents on the aromatic rings are critical for activity. mdpi.comnih.gov The bromine atom on the phenyl ring of this compound is significant, as halogens can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a biological target. Computational models can be used to explore the replacement of the bromine with other groups (e.g., chlorine, fluorine, methyl, methoxy) to see how this affects properties like binding affinity and electronic distribution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a powerful computational tool in SAR. A 3D-QSAR study, for example, builds a statistical model that correlates the 3D properties of a series of molecules with their experimentally measured biological activities. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives of the this compound scaffold, prioritizing the most promising candidates for synthesis and testing.

| Compound | Substitution at 4-position of Phenyl Ring | Predicted IC₅₀ (µM) |

|---|---|---|

| 1 | -H | 15.2 |

| 2 | -Cl | 8.5 |

| 3 | -Br (Target Compound) | 5.1 |

| 4 | -CH₃ | 10.3 |

| 5 | -OCH₃ | 7.9 |

Future Research Directions and Perspectives

Innovations in Green Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives is increasingly moving towards environmentally benign "green" chemistry protocols. rsc.orgnih.govresearchgate.net These methods aim to reduce the use of hazardous substances, improve energy efficiency, and increase product yields. abap.co.in A significant area of innovation is the use of microwave irradiation, which dramatically reduces reaction times from days to minutes, enhances yields, and minimizes the formation of byproducts compared to conventional heating methods. abap.co.inorganic-chemistry.orgzenodo.orgnveo.org One-pot, multi-component reactions are also gaining prominence, allowing for the synthesis of complex 3,4,5-substituted isoxazoles in a single step from readily available starting materials. organic-chemistry.org

Further green innovations include the use of water as a safe, non-toxic, and non-explosive solvent and the application of biodegradable catalysts, such as amine-functionalized cellulose, which can be used in aqueous conditions at room temperature. researchgate.netpreprints.org Metal-free synthesis strategies are also being explored to circumvent the costs, toxicity, and waste associated with metal catalysts like copper(I) or ruthenium(II) that are common in traditional cycloaddition reactions. rsc.org

| Green Synthetic Method | Key Advantages | Example Application |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, fewer byproducts. abap.co.inorganic-chemistry.org | One-pot, three-component synthesis of substituted isoxazoles. organic-chemistry.org |

| One-Pot Multi-Component Reactions | High efficiency, time-saving, simplified procedures. organic-chemistry.orgorganic-chemistry.org | Synthesis of trisubstituted isoxazoles from propargylic alcohols. organic-chemistry.org |

| Aqueous Media Synthesis | Use of water as a safe, environmentally friendly solvent. researchgate.netpreprints.org | Three-component synthesis of isoxazol-5(4H)-ones. preprints.org |

| Biodegradable Catalysts | Eco-friendly, reduces waste, mild reaction conditions. preprints.org | Cellulose-catalyzed formation of 3,4-disubstituted isoxazol-5(4H)-ones. preprints.org |

| Metal-Free Synthesis | Avoids cost, toxicity, and waste of metal catalysts. rsc.org | Cascade reactions using organocatalysts like DABCO. rsc.org |

Advanced Mechanistic Insights into Oxazole (B20620) Reactivity

A deeper understanding of the reaction mechanisms governing oxazole and isoxazole synthesis is crucial for developing more efficient and selective chemical transformations. The 1,3-dipolar cycloaddition reaction is a primary method for constructing the five-membered isoxazole ring. rsc.org This reaction typically involves a nitrile oxide as the dipole and an alkyne or alkene as the dipolarophile. rsc.org Mechanistic studies have explored both concerted pericyclic pathways and stepwise diradical intermediate formations. rsc.org

Computational methods, particularly Density Functional Theory (DFT), are providing profound insights into the reactivity of these heterocycles. irjweb.com DFT calculations can predict optimized molecular structures, frontier molecular orbital energies (HOMO-LUMO), and various chemical reactivity parameters. irjweb.com For instance, a smaller HOMO-LUMO energy gap suggests higher reactivity. irjweb.com Such theoretical studies help elucidate the electronic factors that control reaction pathways, such as the Diels-Alder cycloaddition, where the addition of a Lewis or Brønsted acid to the oxazole nitrogen can stabilize the transition state and lower the activation barrier. nih.gov Understanding these mechanisms at a molecular level allows chemists to better control reaction outcomes and design more effective synthetic routes.

Integration of Computational Design with Synthetic Strategies

The synergy between computational chemistry and synthetic organic chemistry is accelerating the discovery of novel oxazole derivatives with tailored properties. In silico techniques are now routinely used to design and screen molecules before their physical synthesis, saving significant time and resources. jcchems.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. wisdomlib.orgglobalresearchonline.net By analyzing descriptors related to a molecule's topology, electronic properties, and steric features, QSAR models can predict the activity of new, unsynthesized compounds. wisdomlib.orgglobalresearchonline.net This approach has been successfully applied to design oxazole derivatives as potential antifungal, antibacterial, and antileishmanial agents. wisdomlib.orgmdpi.com

Pharmacophore modeling and molecular docking are other key computational strategies. nih.govrsc.org A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules that fit this template. nih.gov Molecular docking predicts how a ligand (like an oxazole derivative) binds to the active site of a biological target, such as an enzyme or receptor, which is critical for designing potent inhibitors for diseases like cancer. rsc.orgnih.gov

| Computational Method | Primary Function | Application in Oxazole Research |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predicts biological activity based on chemical structure. wisdomlib.orgglobalresearchonline.net | Designing new antimicrobial and antileishmanial agents. mdpi.comresearchgate.net |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. nih.gov | Guiding the design of novel nicotinic receptor ligands. acs.org |

| Molecular Docking | Predicts the binding orientation of a molecule to a target. nih.gov | Designing inhibitors for targets like EGFR in cancer therapy. rsc.org |

| Density Functional Theory (DFT) | Calculates electronic structure and reactivity parameters. irjweb.com | Understanding reaction mechanisms and kinetic stability. irjweb.commdpi.com |

Exploration of Novel Substitution Patterns and Derivatization

The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.govijpsonline.com Consequently, a major focus of current research is the development of synthetic methods to access novel substitution patterns and create diverse chemical libraries for screening.

Chemists have developed versatile methods to produce di-, tri-, and even tetra-substituted oxazoles. ijpsonline.comrasayanjournal.co.intandfonline.com For example, one-pot Suzuki-Miyaura coupling reactions have been used to create 2,4,5-trisubstituted oxazoles. tandfonline.com Other techniques involve the direct arylation of the oxazole core or the cyclization of elaborately substituted precursors. ijpsonline.comtandfonline.com The synthesis of 4-aryl-substituted oxazoles, structurally related to 4-(4-Bromophenyl)-1,2-oxazole, can be achieved through methods like the Suzuki reaction of a brominated oxazole precursor with a phenylboronic acid. ijpsonline.comtandfonline.com The ability to precisely install different functional groups at various positions on the oxazole ring is essential for fine-tuning the pharmacological properties of these compounds and exploring structure-activity relationships. nih.gov

Synergistic Applications Across Diverse Scientific Disciplines

The isoxazole scaffold is a privileged structure in medicinal chemistry, leading to its application across a multitude of therapeutic areas. rsc.orgnih.govnih.gov The unique electronic properties and structural features of the ring allow it to interact with a wide range of biological targets. daneshyari.com This versatility has led to the development of isoxazole-containing drugs for various diseases.

For instance, the isoxazole moiety is present in β-lactamase resistant antibiotics like Cloxacillin and Dicloxacillin, the anti-inflammatory drug Valdecoxib, the anticonvulsant Zonisamide, and the antirheumatic agent Leflunomide. eurekaselect.comresearchgate.net Research continues to uncover new applications, with isoxazole derivatives being investigated as anticancer, antiviral, antifungal, antidiabetic, and antipsychotic agents. eurekaselect.comresearchgate.net This broad spectrum of activity highlights the potential for developing multi-targeted therapies and repurposing existing compounds for new indications, demonstrating the synergistic impact of this single heterocyclic core across diverse scientific and medical fields. nih.govdaneshyari.com

| Therapeutic Area | Example Drug/Application | Scientific Discipline |

|---|---|---|

| Antibacterial | Sulfamethoxazole, Cloxacillin, Dicloxacillin. eurekaselect.comresearchgate.net | Infectious Disease, Microbiology |

| Anti-inflammatory | Valdecoxib (COX-2 inhibitor). eurekaselect.comresearchgate.net | Immunology, Pharmacology |

| Anticonvulsant | Zonisamide. eurekaselect.comresearchgate.netnih.gov | Neurology, Neuroscience |

| Anticancer | Acivicin, various investigational agents. researchgate.netbenthamscience.com | Oncology, Medicinal Chemistry |

| Antidepressant | Isocarboxazid (MAO inhibitor). eurekaselect.comresearchgate.net | Psychiatry, Pharmacology |

| Antirheumatic | Leflunomide. eurekaselect.comresearchgate.net | Rheumatology, Immunology |

Q & A

Q. What are the common synthetic routes for 4-(4-bromophenyl)-1,2-oxazole derivatives, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclocondensation reactions between substituted benzaldehydes and amino-triazoles or thiadiazoles. For example:

- Step 1: Dissolve 0.001 mol of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in absolute ethanol with glacial acetic acid as a catalyst.

- Step 2: Reflux with 0.001 mol substituted benzaldehyde for 4 hours.

- Step 3: Evaporate solvent under reduced pressure and filter the solid product .

Optimization: Reaction time, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., acetic acid vs. H2SO4) significantly affect yield. UV-Vis and FT-IR are used to monitor reaction progress .

Q. How are this compound derivatives characterized structurally?

Methodological Answer:

- Spectroscopy: FT-IR (e.g., νC=N at ~1600 cm⁻¹, νC-Br at ~600 cm⁻¹) and UV-Vis (λmax ~250–340 nm for aromatic systems) .

- Chromatography: HPLC or TLC to confirm purity (>95% by area normalization).

- Melting Point: Sharp melting points (e.g., 211–213°C for derivatives) indicate crystallinity .

Q. What safety precautions are required when handling this compound derivatives?

Methodological Answer:

Q. How is computational modeling applied to study the bioactivity of these derivatives?

Methodological Answer:

- Docking Studies: AutoDock/Vina software predicts binding affinities to targets like aromatase (PDB ID: 3EQM).

- Parameters: Grid boxes centered on the heme iron, Lamarckian genetic algorithm for conformational sampling .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths/angles. For example:

- C-Br Bond: 1.89–1.92 Å, confirming aryl bromide geometry.

- Dihedral Angles: ~15–25° between oxazole and bromophenyl rings, indicating moderate conjugation .

Table 1: Key SCXRD parameters for derivatives:

| Compound | Space Group | R Factor | C-Br Bond (Å) | Reference |

|---|---|---|---|---|

| Derivative A | P 1 | 0.038 | 1.90 | |

| Derivative B | C2/c | 0.092 | 1.89 |

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. aromatase inhibition) be reconciled?

Methodological Answer:

- Dose-Response Curves: Compare IC50 values across assays (e.g., MTT for cytotoxicity vs. fluorescence-based aromatase inhibition) .

- Selectivity Index (SI): Calculate SI = IC50(cytotoxicity)/IC50(target activity). SI >10 indicates therapeutic potential .

Q. What strategies improve the regioselectivity of 1,2-oxazole ring formation in bromophenyl derivatives?

Methodological Answer:

Q. How do substituents on the oxazole ring modulate electronic properties and bioactivity?

Methodological Answer:

- Hammett Analysis: Electron-withdrawing groups (e.g., -Br, -SO2Ph) increase electrophilicity, enhancing binding to electron-rich enzyme pockets.

- DFT Calculations: HOMO-LUMO gaps correlate with reactivity; lower gaps (~4 eV) favor charge transfer interactions .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic protocols?

Critical Analysis:

- Purity of Reagents: Trace moisture in ethanol reduces yield by promoting hydrolysis .

- Workup Methods: Rapid filtration vs. recrystallization impacts purity (e.g., 87% yield after recrystallization vs. 70% without) .

Q. How to address discrepancies in reported biological activities across cell lines?

Critical Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.